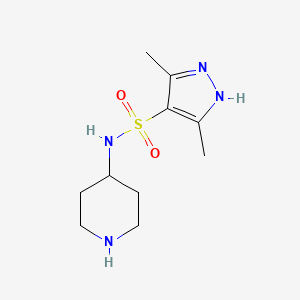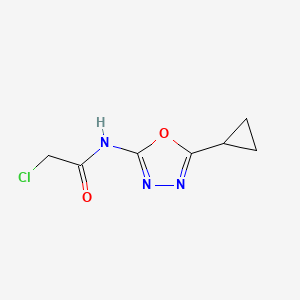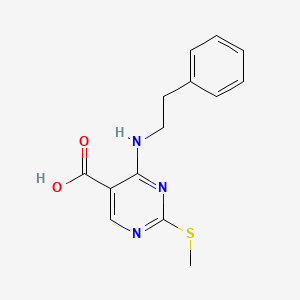
2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid
説明
2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid, also known as MPA, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. MPA is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of DNA and RNA.
科学的研究の応用
Synthesis and Anti-Inflammatory Activity
A study on the synthesis, characterization, and in-vitro anti-inflammatory activity of substituted tetrahydropyrimidine derivatives highlights the potential of pyrimidine compounds in exhibiting significant anti-inflammatory properties. This research involved synthesizing compounds with a methylthio group, indicating the relevance of such substitutions in enhancing biological activity. These compounds showed potent in-vitro anti-inflammatory activity, suggesting the potential of 2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid derivatives in designing lead compounds for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Tautomerism and Molecular Interactions
The study of tautomerism in nucleic acid bases, including pyrimidine, and the effect of molecular interactions on tautomeric equilibria provides insights into the fundamental understanding of DNA and RNA structures. This research contributes to the broader comprehension of how pyrimidine derivatives, such as 2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid, interact within biological systems, influencing stability and biological functions (Person et al., 1989).
Hybrid Catalysts for Synthesis
Innovations in synthetic methodologies for pyranopyrimidine scaffolds using hybrid catalysts underscore the chemical versatility of pyrimidine derivatives. Such research demonstrates the application of 2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid in synthesizing complex molecules with broad applicability in medicinal and pharmaceutical industries, highlighting the molecule's role in developing lead compounds (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Cancer Treatment
The role of fluorinated pyrimidines in treating cancer, with a focus on the synthesis and application of such compounds, including 5-fluorouracil, illustrates the therapeutic relevance of pyrimidine derivatives. This review discusses the mechanisms by which fluorinated pyrimidines inhibit various RNA- and DNA-modifying enzymes, suggesting potential pathways through which 2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid derivatives could be explored for cancer treatment (Gmeiner, 2020).
Ectoine Biosynthesis in Halotolerant Methanotrophs
Research into the genes and enzymes of ectoine biosynthesis in halotolerant methanotrophs sheds light on the microbial production of ectoine, a compound that stabilizes biomolecules and cells. This area of study presents an indirect application of pyrimidine derivatives, such as 2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid, in understanding and enhancing the biosynthesis of biologically important compounds (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).
特性
IUPAC Name |
2-methylsulfanyl-4-(2-phenylethylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-20-14-16-9-11(13(18)19)12(17-14)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBQKIVEFHTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651791 | |
| Record name | 2-(Methylsulfanyl)-4-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid | |
CAS RN |
1065075-61-7 | |
| Record name | 2-(Methylthio)-4-[(2-phenylethyl)amino]-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfanyl)-4-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)

![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)
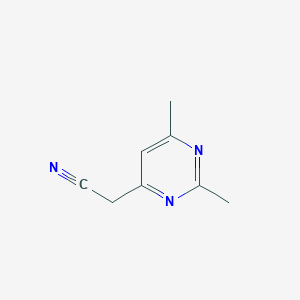
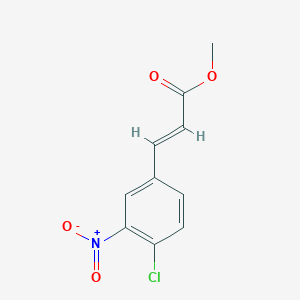
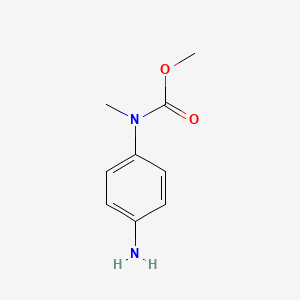


![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
